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Compound of Interest

Compound Name: Sarizotan Hydrochloride

Cat. No.: B1681474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
EMD 128130, also known as Sarizotan, is a potent and selective ligand for serotonin (5-HT)

and dopamine receptors. It has been extensively studied for its potential therapeutic

applications, particularly in the context of neurological and psychiatric disorders. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical and

pharmacological properties, and the intricate signaling pathways modulated by EMD 128130.

Detailed experimental methodologies for key functional assays are also presented to facilitate

further research and development.

Chemical Structure and Physicochemical Properties
EMD 128130 is a chiral molecule with the (R)-configuration being the active enantiomer. Its

chemical structure is characterized by a chromane ring system linked to a fluorophenylpyridine

moiety.

Table 1: Chemical and Physical Properties of EMD 128130
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Property Value

IUPAC Name
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-([5-(4-

fluorophenyl)pyridin-3-yl]methyl)methanamine

Synonyms Sarizotan, EMD-128,130

CAS Number 351862-32-3

Molecular Formula C₂₂H₂₁FN₂O

Molar Mass 348.421 g/mol

Appearance Solid

Solubility
Soluble in organic solvents such as ethanol,

DMSO, and dimethyl formamide.

Pharmacological Properties
EMD 128130 is a high-affinity agonist at the serotonin 5-HT₁ₐ receptor and also interacts with

several dopamine D₂-like receptor subtypes, where it exhibits a mixed agonist/antagonist

profile.

Table 2: Receptor Binding Affinities of EMD 128130

Receptor Species IC₅₀ (nM)

5-HT₁ₐ Human 0.1

Rat 6.5

D₂ Human 17

Rat 15.1

D₃ Human 6.8

D₄.₂ Human 2.4

Table 3: Functional Activity of EMD 128130 at Human Dopamine D₂-like Receptors
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Receptor Assay Type Activity EC₅₀ (nM) IC₅₀ (nM)

D₂S
GIRK Channel

Coupling
Partial Agonist 29 -

Adenylyl Cyclase

Inhibition
Partial Agonist 0.6 -

Antagonist

Activity
Antagonist - 52

D₂L
GIRK Channel

Coupling
Partial Agonist 23 -

Adenylyl Cyclase

Inhibition
Full Agonist 0.51 -

Antagonist

Activity
Antagonist - 121

D₃
GIRK Channel

Coupling
Full Agonist 5.6 -

Adenylyl Cyclase

Inhibition
Full Agonist 0.47 -

D₄.₂
GIRK Channel

Coupling
Partial Agonist 4.5 -

Adenylyl Cyclase

Inhibition
Full Agonist 0.48 -

D₄.₄
GIRK Channel

Coupling
Full Agonist 5.4 -

Adenylyl Cyclase

Inhibition
Full Agonist 0.23 -

Signaling Pathways
EMD 128130 exerts its effects by modulating intracellular signaling cascades downstream of

the 5-HT₁ₐ and D₂ receptors. Both receptors are G-protein coupled receptors (GPCRs) that
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primarily couple to the inhibitory G-protein, Gαi/o.

5-HT₁ₐ Receptor Signaling
As an agonist at the 5-HT₁ₐ receptor, EMD 128130 initiates a signaling cascade that leads to

neuronal inhibition.
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Caption: 5-HT1A Receptor Signaling Pathway Activated by EMD 128130.

D₂ Receptor Signaling
EMD 128130's activity at D₂ receptors is more complex, exhibiting both agonistic and

antagonistic properties depending on the receptor subtype and the specific signaling pathway
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being measured. The primary signaling mechanism is also through Gαi/o.
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Caption: D₂ Receptor Signaling Pathway Modulated by EMD 128130.

Experimental Protocols
Radioligand Binding Assays (Representative Protocol)
To determine the binding affinity (IC₅₀) of EMD 128130 for 5-HT₁ₐ and dopamine receptors,

competitive radioligand binding assays are performed.

Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO

or HEK293 cells) or from brain tissue (e.g., rat cortex or striatum) are prepared by

homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation

to pellet the membranes. The final pellet is resuspended in the assay buffer.
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Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g.,

[³H]8-OH-DPAT for 5-HT₁ₐ or [³H]spiperone for D₂) at a fixed concentration (typically at its Kₑ

value) and varying concentrations of EMD 128130.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with bound radioligand. The filters are then

washed with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity retained on the filters is quantified using liquid

scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific

binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of

the competition binding data.

Functional Assay: G-protein Coupled Inwardly
Rectifying K⁺ (GIRK) Channel Activation
This assay measures the ability of EMD 128130 to activate Gαi/o-coupled receptors, leading to

the opening of GIRK channels.

Cell Culture: AtT-20 cells, a mouse pituitary cell line endogenously expressing GIRK

channels, are stably transfected to express the human dopamine D₂-like receptor subtypes.

Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells. The

membrane potential is held at a specific voltage (e.g., -90 mV).

Drug Application: EMD 128130 is applied to the cells at various concentrations through a

perfusion system.

Measurement of GIRK Current: Activation of the D₂-like receptors by EMD 128130 leads to

the opening of GIRK channels, resulting in an outward K⁺ current. The amplitude of this

current is measured.

Data Analysis: Dose-response curves are generated by plotting the current amplitude

against the concentration of EMD 128130. The EC₅₀ value, representing the concentration
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that produces 50% of the maximal response, is calculated.

Functional Assay: Adenylyl Cyclase Inhibition
This assay determines the effect of EMD 128130 on the production of cyclic AMP (cAMP)

following receptor activation.

Cell Culture and Treatment: Cells expressing the receptor of interest are pre-incubated with

a phosphodiesterase inhibitor to prevent cAMP degradation. The cells are then treated with

forskolin (an adenylyl cyclase activator) in the presence or absence of varying

concentrations of EMD 128130.

cAMP Measurement: The intracellular cAMP levels are measured using a variety of

methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay

(ELISA).

Data Analysis: The ability of EMD 128130 to inhibit forskolin-stimulated cAMP production is

quantified. Dose-response curves are constructed, and EC₅₀ values are determined. For

antagonist activity, the assay is performed in the presence of a known agonist, and the ability

of EMD 128130 to block the agonist-induced response is measured to determine the IC₅₀.
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Caption: Workflow for Characterizing EMD 128130's Receptor Interactions.

Synthetic Route
A common synthetic route for EMD 128130 involves the following key steps:

Synthesis of the Chromane Moiety: The chiral aminomethyl chromane intermediate is

typically prepared starting from 3-(2-hydroxyphenyl)propanal. This involves a cyclization

reaction followed by the introduction of the aminomethyl group.
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Synthesis of the Pyridine Moiety: The 3-(chloromethyl)-5-(4-fluorophenyl)pyridine

intermediate is synthesized separately.

Coupling Reaction: The final step involves the alkylation of the aminomethyl chromane with

the chloromethylpyridine derivative to yield EMD 128130.

Conclusion
EMD 128130 (Sarizotan) is a valuable research tool for investigating the roles of the 5-HT₁ₐ

and D₂-like receptors in the central nervous system. Its well-defined chemical structure and

complex pharmacological profile, characterized by potent 5-HT₁ₐ agonism and a nuanced

agonist/antagonist activity at D₂ receptor subtypes, make it a compound of significant interest.

The detailed experimental protocols and an understanding of its downstream signaling

pathways provided in this guide offer a solid foundation for researchers and scientists in the

field of drug development to explore its therapeutic potential and to design novel compounds

with improved selectivity and efficacy.

To cite this document: BenchChem. [EMD 128130: A Technical Guide to its Chemical
Structure, Properties, and Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1681474#emd-128130-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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